ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action
ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] This small molecule has demonstrated significant activity in preclinical models, particularly in the context of cancer-associated cachexia and direct anticancer effects.[1][2] Its mechanism of action primarily involves the modulation of key signaling pathways downstream of the MC4R, leading to a range of cellular responses. This document provides a comprehensive overview of the core mechanism of action of ML-00253764 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental designs.
Core Mechanism of Action: MC4R Antagonism
ML-00253764 acts as a competitive antagonist at the melanocortin 4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and known to play a crucial role in energy homeostasis.[1][3] By binding to the MC4R, ML-00253764 blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and other melanocortins. This antagonism prevents the activation of downstream signaling pathways typically initiated by agonist binding.
Modulation of cAMP Signaling
The classical signaling pathway for the MC4R involves its coupling to the stimulatory G-protein (Gs).[3] Activation of the MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA).[3] ML-00253764, as an antagonist, inhibits this cascade. In HEK-293 cells expressing the MC4 receptor, ML-00253764 has been shown to decrease cAMP accumulation.[4] Specifically, at a concentration of 100 µM, it reduces cAMP production induced by the potent MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in MC4R-expressing HEK293 cell membranes.[1][4]
Figure 1: Antagonistic action of ML-00253764 on the MC4R-cAMP signaling pathway.
Inhibition of ERK1/2 and Akt Phosphorylation
Beyond the canonical cAMP pathway, ML-00253764 has been demonstrated to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Akt.[2][5] This suggests that MC4R signaling can also influence other critical cellular pathways involved in cell proliferation, survival, and apoptosis. In human glioblastoma cells, the antiproliferative and proapoptotic activity of ML-00253764 is mediated through the inhibition of ERK1/2 and Akt phosphorylation.[5]
Figure 2: Inhibition of ERK1/2 and Akt phosphorylation by ML-00253764.
Quantitative Data
The following tables summarize the key quantitative data for ML-00253764 hydrochloride.
Table 1: Binding Affinity and Potency
| Parameter | Value (µM) | Receptor | Reference(s) |
| Ki | 0.16 | MC4R | [1][4] |
| IC50 | 0.103 | MC4R | [1][6] |
| IC50 | 0.32 | hMC4-R | [1] |
| IC50 | 0.81 | hMC3-R | [1] |
| IC50 | 2.12 | hMC5-R | [1] |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC50 (nM) | Cancer Type | Reference(s) |
| WM 266–4 | 33.7 | Melanoma | |
| A-2058 | 11.1 | Melanoma | |
| A-2058 Clone 1 (MC4R null) | 360.1 | Melanoma | |
| U-118 | 6,560 (6.56 µM) | Glioblastoma | [2] |
Experimental Protocols
Radioligand Binding Assay (for Ki and IC50 Determination)
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Objective: To determine the binding affinity of ML-00253764 to melanocortin receptors.
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Cell Lines: HEK293 cells stably expressing human MC3R, MC4R, or MC5R.
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Radioligand: [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH).
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Procedure:
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Cell membranes from the respective cell lines are prepared.
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Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of ML-00253764.
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The reaction is allowed to reach equilibrium.
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Bound and free radioligand are separated by filtration.
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The amount of bound radioactivity is quantified using a scintillation counter.
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IC50 values are calculated by non-linear regression analysis of the competition binding curves.
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Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]
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cAMP Accumulation Assay
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Objective: To assess the functional antagonist activity of ML-00253764 at the MC4R.
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Cell Lines: HEK293 cells expressing MC4R.
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Procedure:
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Cells are pre-incubated with varying concentrations of ML-00253764.
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Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., [NDP]-α-MSH).
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Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
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The percentage inhibition of agonist-induced cAMP production is calculated.[1][4]
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In Vitro Cell Proliferation Assay
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Objective: To determine the antiproliferative effects of ML-00253764 on cancer cells.
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Cell Lines: Human melanoma cell lines (e.g., WM 266–4, A-2058) or glioblastoma cell lines (e.g., U-87, U-118).[5]
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Procedure:
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Cells are seeded in 24-well plates and allowed to adhere.
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Cells are treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 µM) for a specified duration (e.g., 72 hours).
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Viable cells are counted using a hemocytometer with trypan blue exclusion.
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The IC50 value (the concentration that causes a 50% reduction in cell proliferation) is determined by non-linear regression analysis.
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Figure 3: Experimental workflow for in vitro cell proliferation assay.
In Vivo Tumor-Induced Weight Loss Model
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Objective: To evaluate the efficacy of ML-00253764 in mitigating cancer-associated cachexia.
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Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[1][4]
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Procedure:
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Mice are inoculated with tumor cells.
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Once tumors are established, mice are treated with ML-00253764 (e.g., 3, 10, or 30 mg/kg, subcutaneous injection, once daily) or vehicle control.[1]
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Body weight and food intake are monitored regularly.
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At the end of the study, tumor size and lean body mass can be assessed.
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The protective effect against tumor-induced body weight loss is evaluated by comparing the treated group to the control group.[1][4]
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Conclusion
ML-00253764 hydrochloride is a well-characterized MC4R antagonist with a multifaceted mechanism of action. Its ability to block the canonical Gs-cAMP pathway and inhibit the non-canonical ERK1/2 and Akt signaling pathways underscores its therapeutic potential in both metabolic and oncologic indications. The provided data and protocols offer a solid foundation for further research and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML-00253764 hydrochloride [cnreagent.com]
